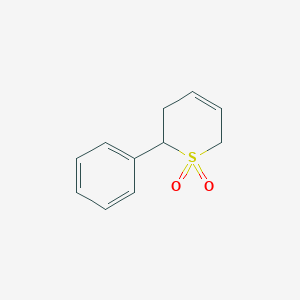
2-Phenyl-3,6-dihydro-1lambda~6~-thiopyran-1,1(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide can be synthesized through thia-Diels–Alder reactions. These reactions involve hetaryl thioketones and nonactivated 1,3-dienes, leading to the formation of 3,6-dihydro-2H-thiopyrans . The reaction typically proceeds via a stepwise mechanism involving diradical intermediates. For example, the reaction of 4,5-dimethyl-2,2-di(thiophen-2-yl)-3,6-dihydro-2H-thiopyran with excess m-chloroperbenzoic acid at room temperature results in the oxidation of the C=C bond and the sulfur atom in the six-membered ring .
Industrial Production Methods
the thia-Diels–Alder reaction remains a promising approach for large-scale synthesis due to its efficiency and the moderate to excellent yields obtained .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The thia-Diels–Alder reaction is a key reaction for synthesizing this compound .
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of 2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide.
Major Products
The major products formed from these reactions include various 3,6-dihydro-2H-thiopyrans, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide exerts its effects involves its reactivity as a sulfur-containing heterocycle. The sulfur atom in the ring can participate in various chemical reactions, including oxidation and substitution, which may influence its biological activity
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-2H-thiopyran: A similar compound without the phenyl group.
Thiophene 1,1-dioxide: Another sulfur-containing heterocycle with different structural properties.
Uniqueness
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both a phenyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in organic synthesis and potential medicinal applications .
Propriétés
Numéro CAS |
115691-17-3 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
2-phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C11H12O2S/c12-14(13)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-7,11H,8-9H2 |
Clé InChI |
OBTLJHVYWIWUKC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCS(=O)(=O)C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


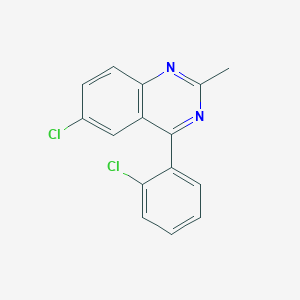

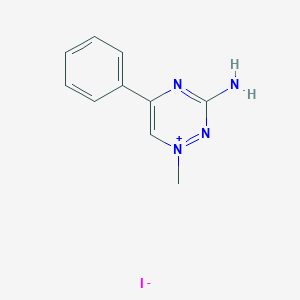
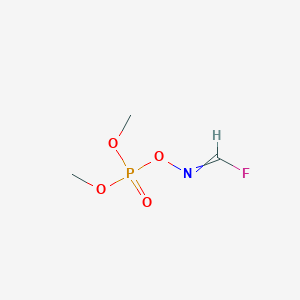
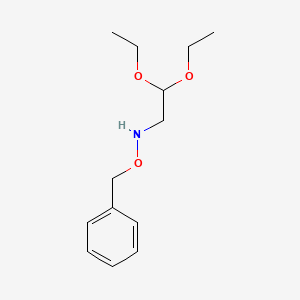
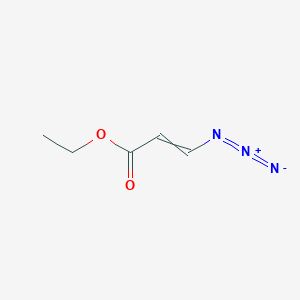
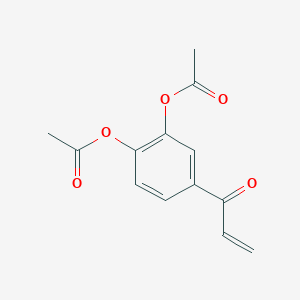
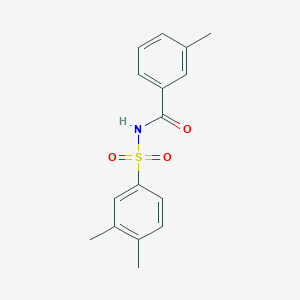
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
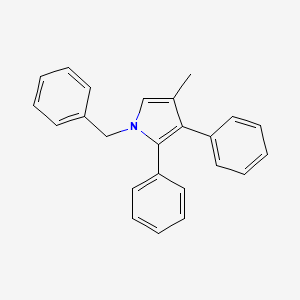
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)

